
3,6,8-Tribromoquinoline
Descripción general
Descripción
3,6,8-Tribromoquinoline is a heterocyclic compound with the following chemical formula: C9H4Br3N . It belongs to the quinoline family, which plays a crucial role in drug development due to its diverse pharmacological properties . Quinolines are known for their antimalarial, antibacterial, antifungal, and antiviral activities, making them valuable scaffolds for drug design .
Synthesis Analysis
The synthesis of 3,6,8-Tribromoquinoline involves bromination of the parent quinoline compound. Specific synthetic routes and reaction conditions may vary, but the introduction of three bromine atoms at positions 3, 6, and 8 is essential. Researchers have explored various methods to achieve this substitution pattern, including electrophilic aromatic bromination or nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 3,6,8-Tribromoquinoline is nearly planar, with minimal deviations. The maximum deviation from planarity is approximately 0.110 Å . The tribromo substitution imparts unique electronic and steric properties to the quinoline scaffold, influencing its biological activity.
Chemical Reactions Analysis
3,6,8-Tribromoquinoline participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. These transformations allow the modification of its structure to create derivatives with specific properties. Researchers have explored the reactivity of this compound in the context of drug development .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
3,6,8-Tribromoquinoline has been explored in various synthesis processes. A notable application is in the synthesis of novel piperazine and morpholine substituted quinoline derivatives, initiated from 3,6,8-tribromoquinoline. These derivatives show potential as drug candidates for diseases such as glaucoma, epilepsy, Alzheimer's disease, leukemia, and type-2 diabetes mellitus due to their inhibition profiles against some metabolic enzymes (Çakmak et al., 2020). Additionally, Suzuki–Miyaura cross-coupling reactions of 3,6,8-tribromoquinoline facilitate the synthesis of 3,6,8-triarylquinolines, highlighting its role in creating complex organic compounds (Akrawi et al., 2013).
Bromination and Chemical Transformations
The bromination reaction of tetrahydroquinoline to yield 3,6,8-tribromoquinoline has been investigated, emphasizing the compound's role in bromination studies and its structural revision (Akrawi et al., 2013). Additionally, a novel process for synthesizing 3,6,8-tribromoquinolines via cascade cyclization, using N-bromosuccinimide, demonstrates its importance in creating multibromo-substituted quinolines (Deng et al., 2021).
Applications in Organic Electronics
In the realm of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), tris(8-hydroxyquinoline)aluminum(III) (Alq3), a derivative of quinoline, plays a significant role. Alq3 is used in OLEDs as an electron transport material and emitting layer. The lowest singlet excited state of Alq3 has been extensively studied, revealing insights into its electronic structure and potential applications in advanced electronic devices (Halls & Schlegel, 2001). Additionally, the thermal and morphological stability of Alq3 and its hydrolytic stability have been investigated, highlighting its suitability and performance in OLEDs (Papadimitrakopoulos et al., 1998).
Medicinal Chemistry and Therapeutics
Quinoline derivatives, closely related to 3,6,8-tribromoquinoline, have been studied for their medicinal applications. For example, 8-aminoquinoline therapy for latent malaria provides insights into the therapeutic uses of quinoline derivatives in treating endemic diseases (Baird, 2019). The synthesis and testing of isoquinoline-3-carboxylic-based novel anti-tumor leads also demonstrate the potential of quinoline derivatives in cancer therapy (Gao et al., 2015).
Propiedades
IUPAC Name |
3,6,8-tribromoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br3N/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLHQAEWSCQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313687 | |
| Record name | 3,6,8-Tribromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,8-Tribromoquinoline | |
CAS RN |
90415-21-7 | |
| Record name | 3,6,8-Tribromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90415-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,8-Tribromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





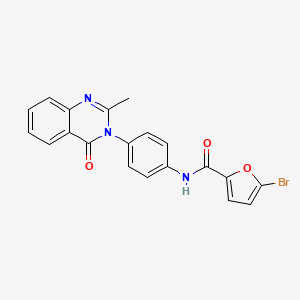

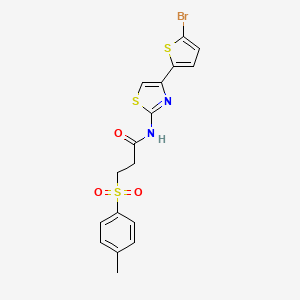
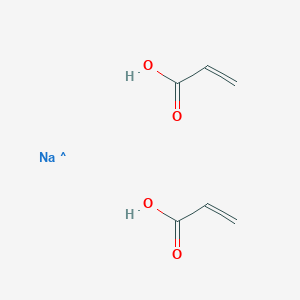
![1-(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B3300640.png)
![(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300658.png)
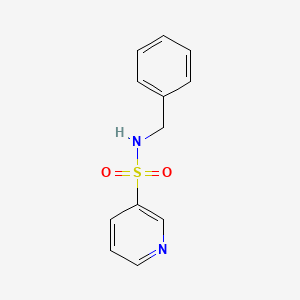
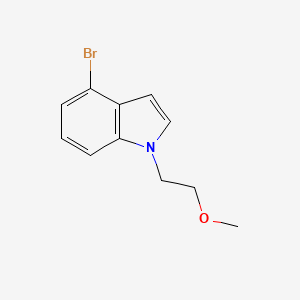
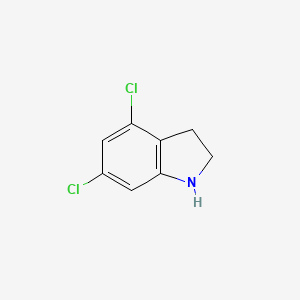
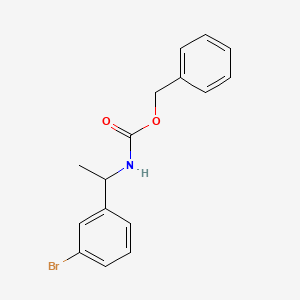
amine hydrochloride](/img/structure/B3300679.png)
![8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3300684.png)